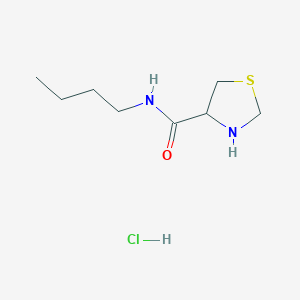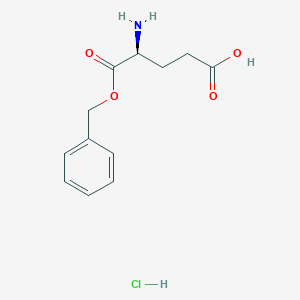
3-(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
Overview
Description
3-(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester, commonly referred to as MTP-PE, is an organofluorine compound that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. MTP-PE is a colorless, crystalline solid with a molecular weight of 315.3 g/mol and a melting point of 180–182 °C. It is an important intermediate for the synthesis of various pharmaceuticals and other compounds, and has been used extensively in laboratory studies.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
- The compound has been involved in chemical synthesis, where its structural determination is critical. For instance, Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of similar compounds, underscoring the complexity of identifying specific regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Catalyst in Chemical Reactions
- The compound or its derivatives serve as catalysts in certain chemical reactions. Tayebi et al. (2011) demonstrated the use of a related sulfuric acid ester as a recyclable catalyst in condensation reactions, highlighting its effectiveness and potential for multiple uses without loss of catalytic activity (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
X-ray Diffraction Studies
- Shen et al. (2012) conducted a study involving a similar compound where X-ray diffraction and density-functional-theory (DFT) calculations were used to explore the molecular structure, providing insights into the structural properties of such compounds (Shen, Huang, Diao, & Lei, 2012).
Synthesis of Derivatives
- Research by Singh et al. (2005) illustrated the synthesis of ω-heterocyclic amino acids from carboxy lactams, showcasing a method that includes compounds similar to the one . This research sheds light on the versatility of these compounds in synthesizing various chemically important derivatives (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Study of Fluorine-Containing Derivatives
- Sokolov & Aksinenko (2012) investigated reactions involving fluorine-containing heterocyclic derivatives, relevant to the compound . Their study provides valuable information on the chemical behavior of such compounds (Sokolov & Aksinenko, 2012).
Anticancer Properties Evaluation
- Jose (2017) explored the anticancer properties of pyrazole derivatives, an area directly relevant to the compound of interest. This research highlights the potential biomedical applications of these compounds (Jose, 2017).
Synthesis for Functional Derivatives
- Prokopenko et al. (2010) synthesized derivatives of the compound for further chemical transformations, indicating its utility in the creation of more complex chemical structures (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Properties
IUPAC Name |
methyl 3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-14-5(6(15)4-8(16)17-2)3-7(13-14)9(10,11)12/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRTZSSBYHGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)

![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)




![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)



![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)

